molecular formula C13H9BrF2S B7941268 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7941268
M. Wt: 315.18 g/mol
InChI Key: RWUFJASORIWSKE-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate the reactions.

    Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: For reduction reactions, common agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

    Substituted Benzene Derivatives: Resulting from substitution reactions.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    New Aromatic Compounds: Resulting from cross-coupling reactions.

Scientific Research Applications

1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Agrochemical Research: Used in the development of new agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfanylmethyl group can be oxidized or reduced. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms, as well as the sulfanylmethyl group

Properties

IUPAC Name

4-bromo-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUFJASORIWSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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